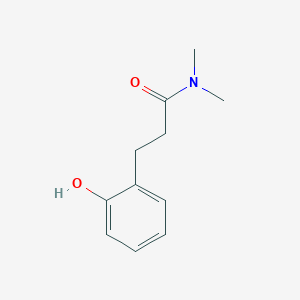
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Descripción general
Descripción
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, also known as HDMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, but it is thought to work through multiple pathways. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can reduce the production of inflammatory cytokines, inhibit cell proliferation, and induce apoptosis in cancer cells. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide in lab experiments is its stability and ease of synthesis. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a stable compound that can be synthesized using commercially available starting materials. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, which may hinder its translation to clinical use.
Direcciones Futuras
There are several future directions for the study of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, which may have implications for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect against oxidative stress-induced cell death in neuronal cells. While there are limitations to its use in lab experiments, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several future directions for exploration, including its potential use in the treatment of neurodegenerative diseases and the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties.
Aplicaciones Científicas De Investigación
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been studied for its potential use as a therapeutic agent in various diseases. One study found that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study showed that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can protect against oxidative stress-induced cell death in neuronal cells. Additionally, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOVZIHILNPTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

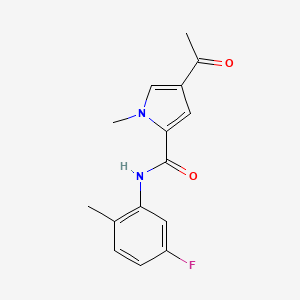

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)

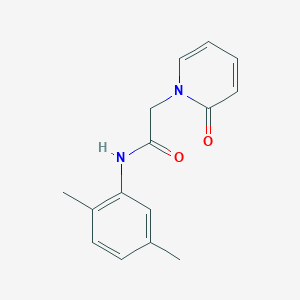
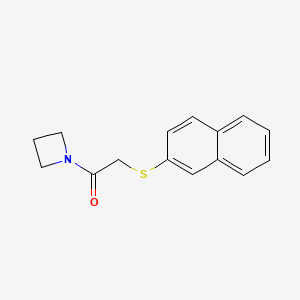

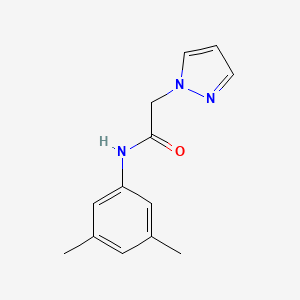
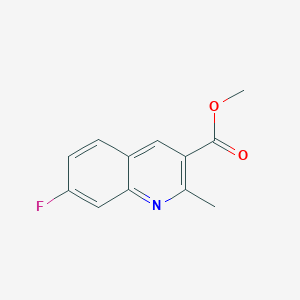
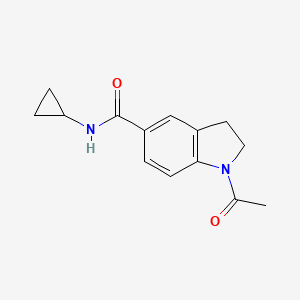
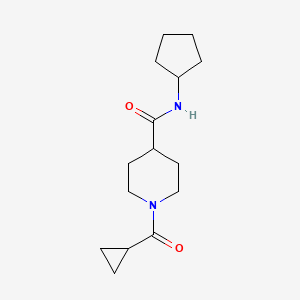
![N-[1-(2-pyrimidinyl)-4-piperidinyl]benzamide](/img/structure/B7472543.png)

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)